molecular formula C8H15NO3 B152986 tert-Butyl (2-oxopropyl)carbamate CAS No. 170384-29-9

tert-Butyl (2-oxopropyl)carbamate

Cat. No. B152986
M. Wt: 173.21 g/mol
InChI Key: OZGMUQGCAFEQOX-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopropyl)carbamate is a chemical compound that is used as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a tert-butyl carbamate group attached to a 2-oxopropyl moiety. This compound is not explicitly described in the provided papers, but its structural motifs and synthesis methods are closely related to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves protection and deprotection strategies, as well as the formation of key intermediate structures. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods could potentially be adapted for the synthesis of tert-butyl (2-oxopropyl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group (an ester of carbamic acid) and a tert-butyl group, which is a bulky alkyl substituent. The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined using single crystal X-ray diffraction analysis . This analysis revealed the presence of a bicyclo[2.2.2]octane structure, which is a common structural motif in many tert-butyl carbamate derivatives.

Chemical Reactions Analysis

tert-Butyl carbamate derivatives undergo various chemical reactions that are useful in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used as building blocks in the synthesis of macrocyclic Tyk2 inhibitors and as intermediates in the synthesis of protease inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which imparts steric bulk and can affect the solubility and reactivity of the compound. The tert-butyl group is also commonly used as a protecting group for amines due to its stability and ease of removal under acidic conditions. The physical properties, such as solubility and crystallinity, can be determined through methods like recrystallization and characterization techniques including NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Photoredox Catalysis

Photoredox catalysis uses tert-butyl (2-oxopropyl)carbamate in amination reactions. This process facilitates the assembly of 3-aminochromones, which are essential in synthesizing diverse amino pyrimidines. This photocatalyzed protocol offers new pathways for chemical synthesis under mild conditions (Wang et al., 2022).

Asymmetric Synthesis

In the field of asymmetric synthesis, tert-butyl (2-oxopropyl)carbamate is used to create highly stereoselective aldol products. These products serve as building blocks for novel protease inhibitors, demonstrating its significant role in developing therapeutic agents (Ghosh et al., 2017).

Organic Synthesis

The compound is involved in the Diels‐Alder reaction and other organic synthesis processes. It contributes to the preparation of various organic compounds, showcasing its versatility in synthetic organic chemistry (Padwa et al., 2003).

Enantioselective Synthesis

Tert-butyl (2-oxopropyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues, particularly in the production of 2′-deoxyribonucleotides. Its application in this area underlines its importance in the synthesis of nucleotide analogues (Ober et al., 2004).

Chemical Preparation and Transformation

The compound is utilized in various chemical preparation and transformation processes, including chiral inversion and synthesis of cyclic carbamates. Its role in these processes highlights its broad applicability in chemical transformations (Li et al., 2015).

Metalation and Alkylation

Metalation and alkylation studies involving tert-butyl carbamate derivatives highlight its potential in the preparation of α-functionalized α-amino silanes. This application is significant in the field of silicon-based chemistry (Sieburth et al., 1996).

Glycosylative Transcarbamylation

Glycosylative transcarbamylation using tert-butyl carbamates leads to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This method is instrumental in producing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed and is harmful to aquatic life .

Future Directions

Tert-Butyl (2-oxopropyl)carbamate holds great potential in scientific research. Its diverse applications range from drug synthesis to catalysis. Further studies are needed to explore its potential uses and mechanisms of action.

Relevant Papers

Relevant papers related to tert-Butyl (2-oxopropyl)carbamate include studies on the synthesis of related compounds , spectroscopic and electrochemical studies , and potential applications in drug synthesis and catalysis.

properties

IUPAC Name

tert-butyl N-(2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMUQGCAFEQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326829
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-oxopropyl)carbamate

CAS RN

170384-29-9
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (4.36 g, 0.02 mol) in THF (50 mL) added MeMgBr (40 ml, 0.08 ol) at −78° C. The formed mixture was stirred overnight. The mixture was quenched with NH4Cl and extracted with EtOAc. The organic phase was separated, dried over anhydrous Na2SO4, concentrated and purified by column chromatography to give tert-butyl 2-oxopropylcarbamate (2.5 g, 72%). 1H NMR (400 MHz, CDCl3): δ=1.42 (s, 9H), 2.18 (s, 3H), 4.01 (s, 2H), 5.22 (s, 1H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MC O'Reilly, SA Scott, HA Brown… - Bioorganic & medicinal …, 2014 - Elsevier
This Letter describes the on-going SAR efforts based on two scaffolds, a PLD1-biased piperidinyl benzimidazolone and a PLD2-biased piperidinyl triazaspirone, with the goal of …
Number of citations: 8 www.sciencedirect.com
B Rosen - 2011 - deepblue.lib.umich.edu
Typically, aryl bromides have been employed as the electrophiles in Pd-catalyzed carboamination reactions. In order to expand the scope and utility of this chemistry, we felt it would be …
Number of citations: 0 deepblue.lib.umich.edu
BW Michel - 2011 - search.proquest.com
The Wacker oxidation is historically important in the development of homogeneous palladium catalysis. Work by Clement and Tsuji have rendered a practical and synthetically versatile …
Number of citations: 0 search.proquest.com
NJ Venditto - 2022 - search.proquest.com
Photoredox catalysis has traditionally been accomplished by using ruthenium or iridium polypyridyl complexes. These complexes, while robust in their application, can prove to be quite …
Number of citations: 3 search.proquest.com
H Yu, B Rao, W Jiang, S Yang, M Zhu - Coordination Chemistry Reviews, 2019 - Elsevier
Due to their ultrasmall size, low toxicity, strong photoluminescence and ease with which they can be chemically modified, luminescent metal (and especially the group IB metal) …
Number of citations: 164 www.sciencedirect.com
AM Gatsios - 2020 - search.proquest.com
The human body is colonized by complex communities of microorganisms known as the human microbiota. These communities play an essential role in human health by modulating …
Number of citations: 0 search.proquest.com
YC Lam - 2019 - search.proquest.com
The survival of any organism depends on important signaling molecules. Signaling molecules, which can be primary or secondary metabolites, are essential for organism …
Number of citations: 0 search.proquest.com

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